2-(3-Bromo-2-furyl)-1,3-dioxolane
Description
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7BrO3/c8-5-1-2-9-6(5)7-10-3-4-11-7/h1-2,7H,3-4H2 |
InChI Key |
CQSRCIILSKBLOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CO2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 2-(3-Bromo-2-furyl)-1,3-dioxolane with its analogs:
Key Observations :
- Bromine’s position (furyl vs. phenyl vs. alkyl) dictates reactivity. Furan-based derivatives exhibit higher electrophilicity, favoring DA reactions, while alkyl-bromine derivatives undergo SN2 substitutions .
- Fluorine and methoxy substituents enhance thermal stability and solubility, respectively .
Diels-Alder Reactivity
- This compound: The electron-deficient furan ring (due to bromine) acts as a diene in DA reactions. Computational studies suggest a HOMO-LUMO gap of ~7.4 eV, comparable to non-brominated analogs, enabling reactions with dienophiles like acrylonitrile .
- 2-(furan-2-yl)-1,3-dioxolane : Lacks bromine, resulting in a lower electrophilicity. Demonstrated DA reactivity with acrolein and methyl acrylate, yielding cycloadducts at 80°C .
Cross-Coupling and Catalysis
- Brominated phenyl derivatives (e.g., 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) are used in Suzuki-Miyaura coupling, leveraging the bromine as a leaving group .
- 2-(2-Bromoethyl)-1,3-dioxolane serves as a palladium catalyst ligand in continuous-flow systems, highlighting its role in heterogeneous catalysis .
Q & A
Q. Basic Characterization Protocol
- Gas-Liquid Chromatography (GLC): Used to assess purity and monitor reaction progress by comparing retention times with authentic samples.
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the dioxolane ring (δ ~4.0–5.0 ppm for protons) and furyl-bromo substituents .
How does the bromine substituent influence the electronic properties of the furyl ring in Diels-Alder reactions?
Advanced Reactivity Analysis
The bromine atom acts as an electron-withdrawing group, lowering the HOMO energy of the diene (this compound). This enhances reactivity with electron-deficient dienophiles (e.g., acrylonitrile, acrolein) by reducing the HOMO-LUMO gap (ΔE ≈ 6.89–7.47 eV). Computational studies (DFT) predict regioselectivity, favoring endo stereochemistry due to secondary orbital interactions .
What strategies are effective in isolating regioisomers and stereoisomers formed during cycloaddition reactions?
Q. Advanced Separation Techniques
- Chromatography: Column chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers (ortho vs. meta) and stereoisomers (endo vs. exo).
- Crystallization: Selective crystallization from ethanol or methanol isolates dominant stereoisomers.
- Dynamic NMR: Monitors isomerization kinetics under varying temperatures to identify stable configurations .
How can computational methods predict the reactivity of this compound with different dienophiles?
Q. Advanced Computational Workflow
HOMO-LUMO Analysis: Calculate frontier molecular orbitals using DFT (e.g., B3LYP/6-31G*) to estimate reactivity trends. Lower gaps correlate with faster reaction rates.
Transition State Modeling: Identify favored reaction pathways (e.g., endo rule) via Gaussian or ORCA software.
Solvent Effects: Simulate solvent polarity (e.g., toluene vs. DMF) using COSMO-RS to optimize reaction conditions .
What are the optimal reaction conditions for high-yield Diels-Alder cycloadditions?
Q. Advanced Reaction Optimization
- Temperature: 80–100°C in toluene or DMF to accelerate kinetics without decomposition.
- Dienophile Ratio: 5-fold excess of dienophile (e.g., acrylonitrile) drives the reaction to completion.
- Catalysis: Lewis acids (e.g., ZnCl₂) or microwave irradiation reduce activation energy and improve yields (up to 85%) .
How does the dioxolane ring enhance stability in synthetic applications?
Advanced Stability Profiling
The 1,3-dioxolane ring stabilizes the furyl-bromo moiety by reducing electrophilic susceptibility at the α-position. This prevents premature bromine displacement during storage or reaction. Stability is confirmed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
What synthetic applications exploit the bromine substituent in downstream modifications?
Q. Advanced Functionalization Pathways
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aromatic groups.
- Nucleophilic Substitution: Bromine displacement with amines or thiols generates functionalized intermediates for drug discovery.
- Photocatalysis: Visible-light-mediated C-Br activation enables C-C bond formation under mild conditions .
What challenges arise in scaling up the synthesis of this compound?
Q. Advanced Process Chemistry Considerations
- Catalyst Recycling: Amberlyst-15 can be reused 3–4 times but loses activity due to pore blockage.
- Solvent Recovery: Benzene replacement with greener solvents (e.g., cyclopentyl methyl ether) improves safety without compromising yield.
- Purification: Distillation under reduced pressure (0.1–1 mmHg) minimizes thermal degradation of the product .
How is the compound utilized in polymer or material science research?
Advanced Material Applications
The dioxolane ring serves as a hydrolytically stable linker in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
